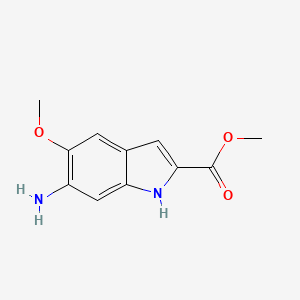

methyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Description

Contextual Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold." This distinction arises from its prevalence in a vast number of natural products and synthetic molecules that exhibit a wide spectrum of biological activities. jocpr.com The structural rigidity and the electron-rich nature of the indole nucleus allow it to interact with a multitude of biological targets, including enzymes and receptors, with high affinity and specificity.

Many approved drugs and clinical candidates incorporate the indole motif, underscoring its therapeutic relevance. These compounds have applications in treating a range of conditions, including cancer, microbial infections, inflammation, and neurological disorders. rsc.org The versatility of the indole scaffold lies in its ability to be readily functionalized at various positions, enabling the fine-tuning of its pharmacological properties. This chemical tractability allows medicinal chemists to systematically modify indole-based compounds to optimize their efficacy, selectivity, and pharmacokinetic profiles.

Overview of Indole-2-Carboxylate (B1230498) Derivatives in Contemporary Academic Research

Within the broad family of indole derivatives, indole-2-carboxylates serve as particularly valuable intermediates and bioactive molecules in their own right. clockss.org The presence of a carboxylate group at the C-2 position provides a synthetic handle for a variety of chemical transformations, making these compounds versatile building blocks for the synthesis of more complex indole alkaloids and peptidomimetics. clockss.org

In academic and industrial research, indole-2-carboxylate esters and acids are frequently employed in the development of novel therapeutic agents. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immunology. nih.gov Furthermore, substituted indole-2-carboxylates have been explored as antagonists for the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, highlighting their potential in the treatment of neurological conditions. nih.gov The adaptability of the indole-2-carboxylate scaffold allows for the introduction of diverse substituents to probe structure-activity relationships and identify potent and selective modulators of biological targets.

Rationale for Investigating Substituted Methyl Indole-2-Carboxylates

The investigation of substituted methyl indole-2-carboxylates, such as the hypothetical methyl 6-amino-5-methoxy-1H-indole-2-carboxylate, is driven by the goal of discovering novel compounds with enhanced or specific biological activities. The nature and position of substituents on the indole ring can profoundly influence a molecule's pharmacological profile.

Electron-donating groups, such as amino and methoxy (B1213986) groups, can alter the electron density of the indole ring system, which in turn can affect its binding affinity to target proteins. acs.org The strategic placement of these substituents is a key aspect of rational drug design. For example, research on methoxy-activated indoles has demonstrated their role in the synthesis of compounds with potential applications as organic semiconductors and pharmaceuticals. chim.it Similarly, the introduction of an amino or a related functional group, such as an acetamido group, has been shown to be crucial for the activity of certain indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO. nih.gov

The rationale for investigating a molecule like this compound would be to explore the combined effects of these substituents on a specific biological target. The interplay between the electron-donating properties of the amino and methoxy groups at the C-6 and C-5 positions, respectively, could lead to unique interactions with a target's binding site, potentially resulting in novel therapeutic agents with improved potency or selectivity.

Detailed Research Findings on Analogous Compounds

While direct research on this compound is limited, studies on closely related substituted indole-2-carboxylates provide valuable insights into the potential of this class of compounds.

One area of significant research is the development of indole-2-carboxylic acid derivatives as inhibitors of IDO1 and TDO. A study focused on 6-substituted indole-2-carboxylic acids revealed that a 6-acetamido substituent was particularly effective. Compound 9o-1 from this study, a 6-acetamido-indole-2-carboxylic acid derivative, demonstrated potent dual inhibition of both enzymes. nih.gov

In the realm of neurological disorders, substituted indole-2-carboxylates have been synthesized and evaluated as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor. One notable compound from this research, GV150526A (3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid), showed high in vivo potency. nih.gov

The synthesis of various methoxy-substituted indole-2-carboxylates has also been a focus of research, often as precursors to more complex molecules. For instance, methyl 5,6-dimethoxy-1H-indole-2-carboxylate has been prepared as a precursor for potential anti-mitotic agents. nih.gov The synthesis of such compounds often involves classical indole syntheses like the Fischer or Hemetsberger methods, tailored for substituted starting materials. chim.it For example, the synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate has been achieved through a Japp–Klingmann reaction starting from m-anisidine (B1676023). rsc.org

The functionalization of the indole-2-carboxylate core is a versatile strategy in medicinal chemistry. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points of diversification. mdpi.comarkat-usa.org These modifications allow for the exploration of a wider chemical space and the optimization of interactions with biological targets.

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEAMEKYUIPKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Amino 5 Methoxy 1h Indole 2 Carboxylate and Analogous Structures

Established Indole (B1671886) Core Synthesis Strategies and Their Adaptations

Several classical name reactions in organic chemistry provide access to the indole nucleus. Their adaptability for the synthesis of complex, functionalized indoles like methyl 6-amino-5-methoxy-1H-indole-2-carboxylate is a testament to their enduring utility.

Fischer Indole Synthesis Protocols and Modifications

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.org The versatility of this method allows for the synthesis of a wide range of substituted indoles by varying the substituents on both the arylhydrazine and the carbonyl compound. nih.gov

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

In the context of synthesizing methoxy-substituted indole-2-carboxylates, a notable example is the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone. This reaction, however, can sometimes lead to unexpected products. For instance, treatment with HCl/EtOH has been reported to yield ethyl 6-chloroindole-2-carboxylate as the major product, a result of cyclization on the side of the methoxy (B1213986) substituent, alongside the expected ethyl 7-methoxyindole-2-carboxylate. nih.gov This highlights the influence of substituents on the regioselectivity of the cyclization step.

| Starting Materials | Catalyst/Reagents | Product(s) | Reference |

| Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | Substituted Indole | wikipedia.org |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate, Ethyl 7-methoxyindole-2-carboxylate | nih.gov |

Reissert Indole Synthesis Applications for Substituted Indoles

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids and their esters from ortho-nitrotoluenes. wikipedia.orgresearchgate.net The first step involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or other reducing agents like iron powder or sodium dithionite, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net

This methodology is particularly useful for introducing substituents onto the benzene (B151609) ring of the indole nucleus, as the substitution pattern is determined by the starting o-nitrotoluene. For instance, the Reissert synthesis has been employed to prepare 4-chloroindole (B13527) and various hydroxyindoles. researchgate.net While direct synthesis of this compound via this method would require the corresponding substituted o-nitrotoluene, the Reissert reaction serves as a foundational method for accessing the indole-2-carboxylate (B1230498) core with various substitution patterns.

| Starting o-Nitrotoluene | Key Reagents | Intermediate | Final Product | Reference |

| o-Nitrotoluene | Diethyl oxalate, K-ethoxide | Ethyl o-nitrophenylpyruvate | Indole-2-carboxylic acid | wikipedia.org |

| Substituted o-nitrotoluene | Diethyl oxalate, Base; Reductant (e.g., Zn/AcOH) | Substituted ethyl phenylpyruvate | Substituted Indole-2-carboxylic acid | researchgate.net |

Hemetsberger Indole Synthesis for Ester Derivatives

The Hemetsberger indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This method is particularly well-suited for the preparation of indole-2-carboxylates. researchgate.net The starting azido (B1232118) esters are typically prepared through a condensation reaction between an aryl aldehyde and an azidoacetate. researchgate.net

The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully elucidated. wikipedia.org The thermal conditions promote the extrusion of dinitrogen gas, followed by cyclization to form the indole ring. This synthesis is valuable for creating substituted indoles, as the substituents on the final indole are determined by the starting aryl aldehyde. chim.it For example, the synthesis of various methoxy-activated indoles has been successfully achieved using this method. chim.it The Hemetsberger reaction offers a direct route to the indole-2-carboxylate core and has been applied to the synthesis of dihydroindoloindole systems. semanticscholar.org

| Aryl Aldehyde | Reagent | Intermediate | Product | Reference |

| Benzaldehyde | Ethyl azidoacetate | Ethyl 2-azido-3-phenylpropenoate | Ethyl indole-2-carboxylate | wikipedia.orgresearchgate.net |

| Substituted Benzaldehyde | Methyl azidoacetate | Methyl 2-azido-3-(substituted-phenyl)propenoate | Methyl substituted-indole-2-carboxylate | chim.it |

Leimgruber–Batcho Indole Synthesis Approaches for Amino-Substituted Indoles

The Leimgruber–Batcho indole synthesis is a highly efficient, two-step process for producing indoles from o-nitrotoluenes. wikipedia.org It has become a popular alternative to the Fischer indole synthesis, especially in industrial applications, due to its high yields and mild reaction conditions. wikipedia.org The first step involves the formation of an enamine from the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of an amine like pyrrolidine (B122466). wikipedia.org

The resulting enamine is then subjected to a reductive cyclization in the second step to afford the indole. wikipedia.org A variety of reducing agents can be employed, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or iron in acetic acid. wikipedia.orgclockss.org This method is particularly advantageous for the synthesis of a wide variety of nuclear-substituted indoles, as the substituents on the starting o-nitrotoluene are carried through to the final indole product. clockss.org The synthesis of 6-methoxyindole (B132359) has been reported using this methodology. semanticscholar.org

| o-Nitrotoluene Derivative | Reagents (Step 1) | Reagents (Step 2) | Product | Reference |

| o-Nitrotoluene | DMFDMA, Pyrrolidine | Raney Ni, Hydrazine | Indole | wikipedia.org |

| 4-Methoxy-2-nitrotoluene | DMFDMA | Pd/C, H₂ | 6-Methoxyindole | semanticscholar.org |

Japp-Klingemann Indole Synthesis in Indole-2-Carboxylate Preparation

The Japp-Klingemann reaction is a valuable tool for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts. wikipedia.org These hydrazone intermediates can then be cyclized under acidic conditions via the Fischer indole synthesis to produce indoles, particularly indole-2-carboxylates. wikipedia.org

The reaction mechanism involves the deprotonation of the β-keto-ester, followed by nucleophilic attack of the resulting enolate on the diazonium salt to form an azo compound. wikipedia.org This intermediate undergoes hydrolysis and decarboxylation to yield the final hydrazone. wikipedia.org The Japp-Klingemann reaction provides an alternative route to the hydrazone precursors required for the Fischer synthesis and has been utilized in the preparation of substituted indole-2-carboxylates, such as ethyl-4,6-dichloro-1H-indole-2-carboxylate. nih.gov Modern variations of this reaction include the use of organozinc nucleophiles.

| Aryl Diazonium Salt | β-Keto-ester | Intermediate | Final Indole Product (after Fischer cyclization) | Reference |

| Benzenediazonium chloride | Ethyl acetoacetate | Phenylhydrazone of ethyl pyruvate | Ethyl indole-2-carboxylate | wikipedia.org |

| 3,5-Dichlorobenzenediazonium chloride | Diethyl 2-methyl-3-oxosuccinate | Corresponding hydrazone | Ethyl-4,6-dichloro-1H-indole-2-carboxylate | nih.gov |

Regioselective Functionalization Techniques for Indole-2-Carboxylates

Once the indole-2-carboxylate core is synthesized, further diversification can be achieved through regioselective functionalization. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3 position being the most reactive.

A variety of regioselective functionalization reactions have been developed for indole-2-carboxylates. Friedel-Crafts acylation, for instance, can be directed to the C3 position. nih.gov The acylation of unprotected indoles with acid anhydrides can be achieved with high regioselectivity for the 3-position using catalytic yttrium triflate in an ionic liquid. nih.gov

Alkylation of the indole nitrogen (N-alkylation) is another common transformation. The regioselectivity between N- and C-alkylation can be influenced by the choice of base, solvent, and alkylating agent. tandfonline.com For methyl indole-2-carboxylate, N-alkylation is generally favored when using potassium carbonate in acetonitrile (B52724) or sodium hydride in dimethylformamide. tandfonline.com

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

| Friedel-Crafts Acylation | Acid anhydride, Y(OTf)₃, [BMI]BF₄ | C3 | 3-Acylindole-2-carboxylate | nih.gov |

| N-Alkylation | Alkyl halide, K₂CO₃/MeCN or NaH/DMF | N1 | N-Alkylindole-2-carboxylate | tandfonline.com |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 3-Formylindole-2-carboxylate | nih.gov |

| Mannich Reaction | Formaldehyde, Secondary amine | C3 | 3-(Aminomethyl)indole-2-carboxylate | nih.gov |

Strategic Introduction of Methoxy Functionality at C5 (or C6)

The placement of a methoxy group at the C5 or C6 position of the indole ring is a critical step in the synthesis of the target compound and its analogs. This is often achieved by selecting a starting material that already contains the methoxy group in the desired position on the benzene ring prior to indole ring formation.

Several classical indole syntheses can be adapted for this purpose:

Fischer Indole Synthesis : This method can utilize a methoxy-substituted phenylhydrazine (B124118) which, upon reaction with a suitable ketone or aldehyde, cyclizes to form the methoxy-indole. For instance, the reaction of m-anisidine (B1676023) can lead to a mixture of 4- and 6-methoxyindole isomers. rsc.org

Hemetsberger Indole Synthesis : This approach allows for the preparation of indole-2-carboxylates directly. Starting from a 3,5-dimethoxybenzaldehyde, for example, methyl 5,7-dimethoxyindole-2-carboxylate can be prepared. chim.it

Reissert Indole Synthesis : This multi-step synthesis can also be employed. For example, 5,7-dimethoxyindole has been synthesized starting from the nitration and subsequent methylation of orcinol, followed by condensation and reductive cyclization. chim.it

The synthesis of methyl 5,6,7-trimethoxyindole-2-carboxylate has been achieved from 3,4,5-trimethoxybenzaldehyde (B134019) via an intramolecular cyclization of an intermediate azide, showcasing a method applicable to polysubstituted systems. chim.it The installation of electron-donating groups such as methoxy at the C4 or C5 positions has been noted to enhance the efficiency of certain subsequent reactions. acs.org

| Compound | Starting Material | Synthetic Method | Reference |

|---|---|---|---|

| Methyl 5,7-dimethoxyindole-2-carboxylate | 3,5-dimethoxybenzaldehyde | Hemetsberger Synthesis | chim.it |

| Methyl 5,6,7-trimethoxyindole-2-carboxylate | 3,4,5-trimethoxybenzaldehyde | Intramolecular Azide Cyclization | chim.it |

| 5,7-dimethoxyindole | Orcinol | Reissert Synthesis | chim.it |

| Ethyl 6-methoxy-3-methylindole-2-carboxylate | m-anisidine | Fischer Synthesis (Japp–Klingmann) | rsc.org |

Selective Amination at C6 (or C5)

Introducing an amino group at the C6 position of the indole core is a challenging yet crucial transformation. Modern cross-coupling reactions have emerged as powerful tools for this purpose.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. This reaction can be applied to introduce various amine functionalities onto the indole scaffold. For instance, in the synthesis of certain indole-2-carboxylic acid derivatives, substituted anilines, benzylamines, and phenethylamine (B48288) have been successfully coupled at the C6 position of a bromo-substituted indole precursor. This reaction is typically catalyzed by palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand like XPhos and a base such as cesium carbonate. rsc.org

Direct C-H amination strategies represent a more atom-economical approach, though achieving regioselectivity on the electron-rich indole benzene ring remains a significant challenge. nih.gov Research into transition-metal-free dehydrogenative C(sp²)-H/N-H cross-coupling has shown promise for the amination of certain aromatic systems, which could potentially be adapted for indole derivatives. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)2, Xphos, Cs2CO3 | Couples C6-bromoindole with various amines. | rsc.org |

| Direct C-H Functionalization | Various (e.g., Pd, Cu, Rh) | Requires directing groups for site-selectivity (C4-C7). | nih.gov |

Esterification at the C2 Carboxylic Acid Position

The final step in the synthesis of the target molecule often involves the esterification of the carboxylic acid group at the C2 position. This is a standard transformation in organic synthesis, and several reliable methods are available.

Fischer Esterification : This classic method involves reacting the indole-2-carboxylic acid with the desired alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture. rsc.org

Reaction with Thionyl Chloride : A common and effective two-step procedure involves first converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the alcohol to form the ester. This method is often high-yielding. nih.gov

Microwave-Assisted Synthesis : Modern techniques utilizing microwave irradiation can significantly accelerate the synthesis of indole-2-carboxylic acid esters. Condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate in an ionic liquid under microwave irradiation has been shown to produce the corresponding esters in excellent yields and with short reaction times. researchgate.netresearchgate.net

These methods are generally high-yielding and compatible with the various functional groups present on the indole ring. combichemistry.comresearchgate.netnih.gov

Advanced Catalytic Approaches in Indole-2-Carboxylate Construction

Beyond the functionalization of a pre-existing indole ring, advanced catalytic methods focus on the efficient construction of the indole-2-carboxylate core itself. These approaches often provide access to complex indole structures from simpler starting materials.

Palladium-Catalyzed C-H Amination for Indole Ring Formation

Palladium catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, including indoles. Recent strategies involve the palladium-catalyzed amination of C-H bonds to construct the indole ring system.

One such method involves the reaction of 2-iodostyrenes with di-t-butyldiaziridinone. organic-chemistry.org This process, catalyzed by a palladium complex, facilitates the simultaneous formation of two C-N bonds. The proposed mechanism involves an initial oxidative addition of the palladium catalyst to the aryl iodide, followed by a vinyl C-H activation step to form a palladacycle intermediate. This intermediate then undergoes a bisamination reaction to yield the final indole product. organic-chemistry.orgacs.org This approach represents a powerful way to construct the indole core through a C-H activation/amination cascade.

| Starting Materials | Catalyst System (Example) | Proposed Intermediate | Reference |

|---|---|---|---|

| 2-Iodostyrenes, Diaziridinone | Pd(TFA)2, dppf | Pallada(II)cycle | organic-chemistry.org |

| 1-(tert-Butyl)-2-iodobenzene derivatives, Diaziridinone | Palladium catalyst | Palladacycle | acs.org |

Copper-Catalyzed Cyclization Methodologies

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of indoles. These methods often proceed under mild conditions and exhibit good functional group tolerance.

A notable example is the copper-catalyzed one-pot cascade reaction to form indole-2-carboxylic esters. This methodology involves the reaction of components like bromobenzaldehydes in the absence of an external ligand. The reaction is presumed to proceed through a three-step sequence: an initial aldol (B89426) condensation, followed by an intramolecular C-N cross-coupling (a Goldberg-type reaction), and finally deacylation to afford the indole product. acs.org This approach is atom-economical and has been improved by using more sustainable, renewable solvents, eliminating the need for traditional dipolar aprotic solvents. acs.org

The Castro-Stephens reaction, which involves the coupling of a 2-iodoaniline (B362364) with a cuprous acetylide, is another classic copper-mediated method for indole synthesis. researchgate.net Modern variations of copper-catalyzed cyclizations continue to be developed, providing versatile routes to a wide array of substituted indoles. organic-chemistry.orgacs.org

Chemoenzymatic and Stereoselective Synthesis of Indole-2-Carboxylic Acids

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective and chemoenzymatic synthetic routes.

Stereoselective Synthesis : Chiral pool synthesis is a powerful strategy for producing enantiomerically pure compounds. For example, (S)-indoline-2-carboxylic acid, a reduced analog of indole-2-carboxylic acid, has been synthesized from L-phenylalanine. This approach utilizes the inherent chirality of the starting amino acid to produce the target molecule with high enantiomeric excess. The synthesis involves nitration of L-phenylalanine followed by an intramolecular nitro amination to form (S)-6-nitro-indoline-2-carboxylic acid, which can then be further transformed. researchgate.net

Chemoenzymatic Synthesis : Biocatalysis offers a green and highly selective alternative to traditional chemical methods. While direct enzymatic synthesis of the target molecule is not widely reported, related chemoenzymatic systems have been developed for indole derivatives. For instance, biotransformation systems have been designed to produce indole-containing acyloins and carbazole (B46965) derivatives. nih.govmdpi.com These systems often use enzymes like tryptophan synthase variants, L-amino acid oxidases, and thiamine-diphosphate (ThDP)-dependent enzymes to convert various indole precursors into more complex structures. nih.gov Such approaches highlight the potential for developing future biocatalytic routes toward specifically substituted indole-2-carboxylic acids.

Structure Activity Relationship Sar Investigations of Substituted Indole 2 Carboxylates

Positional and Substituent Effects on Biological Activity

The functional group at the C2 position of the indole (B1671886) ring is a key determinant of biological activity. Modifications of the carboxylate moiety, such as conversion to amides or other bioisosteres, have been shown to significantly impact the pharmacological profile of these compounds. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the amide functionality at the C2 position is considered critical for the allosteric effects on the orthosteric site.

Research into the antioxidant and antimicrobial properties of indole-2-carboxylic acid derivatives has revealed that both ester and amide derivatives exhibit notable activity. A study comparing a series of ester and amide derivatives of indole-2-carboxylic acid demonstrated their varying efficacy. For example, certain amide derivatives showed pronounced scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and excellent reducing power, comparable to the standard butylated hydroxytoluene (BHT). Furthermore, all tested compounds in this study exhibited more potent Fe2+ chelating activity than ethylenediaminetetraacetic acid (EDTA). In terms of antimicrobial properties, specific ester derivatives were found to be most active against Enterococcus faecalis and also showed significant activity against Candida albicans.

| Compound Modification at C2 | Biological Activity | Reference |

| Ester Derivatives | Moderate antifungal activity against C. albicans. Compound 2 was most active against Enterococcus faecalis and Candida albicans (MIC = 8 µg/mL). | |

| Amide Derivatives | Compounds 5 and 6 demonstrated strong DPPH radical scavenging effects and excellent reducing power. All tested amides had noticeable antifungal activity against C. albicans. |

In another study, the replacement of the carboxamide in a series of indole-2-carboxamides with a basic aminomethyl side chain (an amide-amine bioisosteric replacement) yielded compounds with retained potent mycobactericidal activity but with improved water solubility. This highlights the potential for bioisosteric replacement at the C2 position to enhance the developability of these compounds.

Substituents at the C3 position of the indole-2-carboxylate (B1230498) core have a profound impact on the biological activity, often influencing potency and selectivity. For instance, in a series of indole-2-carboxylic acid benzylidene-hydrazides identified as potent apoptosis inducers, substitution at the C3 position was found to be crucial for their apoptotic activity. A 20-fold increase in apoptotic activity was observed when moving from a screening hit to an analog with a phenyl group at the C3 position.

The nature of the C3 substituent also plays a significant role in the allosteric modulation of the CB1 receptor. Studies have shown that C3 alkyl groups on indole-2-carboxamides profoundly impact the allostery of the ligand. Furthermore, a C3-hydroxymethyl group can serve as a synthetic handle to introduce other functionalities, such as an azido (B1232118) group, for the development of photoactivatable ligands.

| C3-Substituent | Target/Activity | Key Findings | Reference |

| Methyl | Apoptosis Induction | Important for activity, but less potent than larger groups. | |

| Phenyl | Apoptosis Induction | A 20-fold increase in activity compared to the initial hit. | |

| Alkyl Groups | CB1 Allosteric Modulation | Profoundly impacts the allostery of the ligand. | |

| Hydroxymethyl | Synthetic Handle | Allows for the introduction of other functional groups. |

Substitutions on the benzene (B151609) ring of the indole nucleus, particularly at the C5 and C6 positions, are critical for modulating the pharmacological profile of indole-2-carboxylates. The electronic properties and size of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

The presence of a 5-methoxy group, as in the parent compound of this article, has been explored in various contexts. 5-Methoxyindole-2-carboxylic acid (5MICA) has been investigated as a potential antidiabetic agent due to its ability to inhibit gluconeogenesis in the liver. Hydrazone derivatives of 5MICA have also shown promise as neuroprotective agents. The isomeric 6-hydroxy-5-methoxyindole-2-carboxylic acid is a known metabolite in the eumelanin (B1172464) pathway.

Halogen substitutions at the C5 and C6 positions have also been shown to be beneficial for certain activities. For example, 5-chloroindole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. One of the most potent derivatives, a 5-chloroindole-2-carboxamide, exhibited a GI50 value of 0.95 µM against four cell lines, making it more potent than the reference drug doxorubicin (B1662922) in several lines.

| Substituent | Position | Biological Activity | Key Findings | Reference |

| 5-Methoxy | C5 | Antidiabetic, Neuroprotective | Inhibits gluconeogenesis; hydrazone derivatives show neuroprotective effects. | |

| 6-Hydroxy-5-methoxy | C5 & C6 | Melanin Metabolism | A metabolite in the eumelanin pathway. | |

| 5-Chloro | C5 | Antiproliferative | Derivatives show potent activity against cancer cell lines, sometimes exceeding doxorubicin. |

Alkylation or acylation of the indole nitrogen at the N1 position provides another avenue for modifying the properties of indole-2-carboxylates. The substituent at this position can influence the molecule's interaction with its biological target and affect its physicochemical properties.

In the development of myeloid cell leukemia 1 (Mcl-1) inhibitors, substitution at the indole nitrogen position with a variety of groups, including alkyl, heteroalkyl, aryl, and heteroaryl, was well tolerated. This flexibility allows for the introduction of linkers to create macrocyclic inhibitors with improved properties. The synthesis of N-alkylated indole-2-carboxylates can be achieved through various methods, such as using aqueous potassium hydroxide (B78521) in acetone, which allows for the introduction of different alkyl groups. The formation of N-alkylated products is confirmed by the disappearance of the indole NH proton signal in 1H-NMR spectra.

| N1-Substituent | Compound Series | Effect on Activity | Reference |

| Alkyl, Heteroalkyl, Aryl, Heteroaryl | Mcl-1 Inhibitors | Well tolerated, allowing for the introduction of linkers for macrocyclization. | |

| Various Alkyl Groups | Indole-2-carboxylates | Successful N-alkylation achieved, providing a route to diverse analogs. |

Structural Modifications and Bioisosteric Replacements

The replacement of the aromatic indole core with a saturated indoline (B122111) ring is a significant structural modification that can alter the three-dimensional shape, flexibility, and electronic properties of the molecule, thereby impacting its biological activity. Indoline-2-carboxylic acid derivatives have been synthesized and evaluated for various therapeutic applications, including as inhibitors of NF-κB and for their cytotoxic effects against cancer cell lines.

The hydrogenation of N-acyl-3-substituted indole-2-carboxylates can lead to either cis- or trans-indoline diastereomers, highlighting the stereochemical considerations that arise with the saturated core. The aromatic ring in the indoline structure contributes to increased lipophilicity and stabilization of the chiral pyrrolidine (B122466) ring. The choice between an indole and an indoline core can be a key strategy in scaffold hopping and lead optimization, allowing for the exploration of different chemical spaces and potentially leading to compounds with improved pharmacological profiles.

Comparative Analysis of Carboxamide and Carboxylate Derivatives

The conversion of the C-2 carboxylate ester to a carboxamide is a common and significant strategy in medicinal chemistry to explore changes in biological activity. This modification fundamentally alters the molecule's electronic and hydrogen-bonding properties. While the carboxylate ester primarily acts as a hydrogen bond acceptor, the carboxamide introduces a hydrogen bond donor (the N-H group) and maintains an acceptor site (the carbonyl oxygen). This can lead to new or enhanced interactions with biological targets. researchgate.net

In the context of indole derivatives, this transformation has been explored to modulate antiproliferative and enzyme-inhibitory activities. researchgate.netmdpi.com Studies on related indole-2-carboxamides have shown that the nature of the substituent on the amide nitrogen is crucial for potency. The presence of the carboxamide moiety at the C-2 position is a key feature in compounds designed to inhibit various enzymes and proteins. researchgate.net For instance, research into indole-2-carboxamides as potential antiproliferative agents demonstrated that derivatives bearing a chloro substituent on the indole ring and a phenyl group on the amide nitrogen exhibited significant activity. mdpi.com

The choice between a carboxylate and a carboxamide can influence several key pharmacological parameters:

Receptor Binding: The added hydrogen bond donor capability of the amide can facilitate stronger or different binding orientations within a target protein's active site compared to the corresponding ester.

Synthetic Accessibility: Indole-2-carboxylic acids are common starting materials that can be readily converted to a diverse library of carboxamides, allowing for broad exploration of the chemical space. researchgate.net

The following table summarizes findings from related indole compounds, illustrating the impact of the carboxamide moiety.

| Compound ID | Core Structure | Key Modification | Biological Activity (GI50) |

| Ve | Indole-2-carboxamide | R1 = CH₂OH, R2 = Cl, X = NH | 44 nM |

| Vf | Indole-2-carboxamide | R1 = Ph, R2 = Cl, X = NH | 48 nM |

| Data sourced from a study on potential multi-target antiproliferative agents, demonstrating the potency of indole-2-carboxamide derivatives. mdpi.com |

Modulation of Linker and Side Chain Architectures for Enhanced Potency

The potency and selectivity of indole-2-carboxylate derivatives are profoundly influenced by the architecture of linkers and side chains attached to the indole nucleus, particularly at the C-3 and N-1 positions. Systematic investigation into these elements is a cornerstone of optimizing lead compounds.

Studies on a series of indole-2-carboxylates with side chains at the C-3 position revealed that these modifications are critical for potent antagonist activity at the strychnine-insensitive glycine (B1666218) binding site. nih.gov For example, the compound 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid demonstrated nanomolar affinity, underscoring the importance of the C-3 side chain. nih.gov Quantitative structure-activity relationship (QSAR) analysis of these derivatives indicated that potency decreases with increased lipophilicity and steric bulk of substituents on the terminal phenyl ring of the side chain. nih.gov Conversely, electron-donating groups in the para position of this terminal ring were found to enhance activity, suggesting the side chain resides in a nonhydrophobic pocket of limited size within the receptor. nih.gov

Similarly, modifications at the indole nitrogen (N-1) have been shown to be well-tolerated and provide a valuable handle for introducing linkers. acs.org This position can be substituted with a variety of groups, including alkyl, heteroalkyl, and aryl moieties, without compromising activity. This flexibility allows for the development of more complex architectures, such as macrocycles, where a linker connects the N-1 position to another part of the molecule to constrain its conformation and enhance binding affinity. acs.org The design of the drug-linker is a critical parameter in the development of potent therapeutic agents, as it can significantly impact in vivo properties even when in vitro potencies are comparable. nih.gov

| Compound ID | Core Structure | Key Side Chain / Linker Feature | In Vitro Affinity (pKi) | In Vivo Potency (ED₅₀, iv) |

| 8 | 4,6-dichloroindole-2-carboxylic acid | C-3: 2-[(Phenylamino)carbonyl]ethenyl | 8.5 | 0.06 mg/kg |

| Data for an antagonist of the strychnine-insensitive glycine binding site, highlighting the impact of the C-3 side chain. nih.gov |

Derivatization Strategies for Optimized Potency and Selectivity

A variety of derivatization strategies are employed to refine the biological activity of the indole-2-carboxylate scaffold. These modifications target different positions of the indole ring system to fine-tune the molecule's interaction with its biological target and improve its pharmacological properties.

Substitution on the Indole Ring: Modifying substituents on the aromatic portion of the indole ring is a primary strategy.

Positions 4, 5, 6, and 7: The electronic properties and steric profile of the molecule can be systematically altered by introducing different groups at these positions. For instance, in the development of Mcl-1 inhibitors, varying the substitution pattern at the indole 4- and 5-positions resulted in modest but important changes in binding affinity and cellular potency. acs.org Disubstitution was generally preferable to monosubstitution, and electron-donating groups, such as methoxy (B1213986) substituents, often resulted in higher cellular potency. acs.org

Position 3: This position is frequently used to introduce side chains that can probe binding pockets and establish key interactions. A structure-activity relationship study on apoptosis inducers found that substitution at the 3-position of the indole ring was critically important for activity. nih.gov Introducing a phenyl group at C-3 led to a 20-fold increase in apoptotic activity compared to the initial screening hit. nih.gov

Modification of the Carboxylate Group: As discussed previously, converting the C-2 methyl ester to a wide range of amides or hydrazides is a powerful derivatization technique. A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent apoptosis inducers, demonstrating that significant gains in potency can be achieved by elaborating the C-2 carboxylate into a more complex functional group. nih.gov

N-1 Derivatization: The indole nitrogen provides another key site for modification. Alkylation, acylation, or substitution with more complex side chains at the N-1 position can modulate the compound's properties. This position is often targeted to attach linkers or to block potential metabolic sites. acs.org

These strategies, often used in combination, allow for a comprehensive exploration of the chemical space around the indole-2-carboxylate core, leading to the identification of derivatives with optimized potency and selectivity for their intended biological targets.

| Compound ID | Core Structure | Derivatization Strategy | Biological Activity | Target/Assay |

| 9a | 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | 5-Me, 3-Ph substitution; C-2 derivatization to hydrazide | EC₅₀ = 0.1 µM | Caspase activation |

| 9b | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | 5-Cl, 3-Ph substitution; C-2 derivatization to hydrazide | EC₅₀ = 0.1 µM | Caspase activation |

| Data for potent apoptosis inducers, illustrating the combined effect of ring substitution and C-2 derivatization. nih.gov |

Preclinical Biological Activity Evaluation of Methyl 6 Amino 5 Methoxy 1h Indole 2 Carboxylate and Analogs

Anti-Cancer and Anti-Proliferative Efficacy in In Vitro Models

The indole (B1671886) nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to numerous receptors, and it forms the core of many biologically active compounds and pharmaceutical products. nih.govmdpi.com Consequently, derivatives of methyl 6-amino-5-methoxy-1H-indole-2-carboxylate have been a focal point of research for developing novel anti-cancer agents. These compounds have demonstrated significant potential by interfering with various molecular targets involved in cancer cell proliferation and survival. mdpi.com

Analogs of this compound have shown potent antiproliferative activity across a diverse range of human cancer cell lines. In one study, a series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated promising activity against four cancer cell lines: A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). tandfonline.com The mean GI50 (concentration for 50% growth inhibition) values for these compounds ranged from 29 nM to 102 nM. tandfonline.com Notably, compound 5f (with a p-2-methyl pyrrolidin-1-yl substituent) emerged as the most potent derivative, with a GI50 of 29 nM, outperforming the reference drug erlotinib (GI50 of 33 nM). tandfonline.com

Similarly, a series of indole-2-carboxamides tethered with substituted benzyl moieties exhibited moderate to high cytotoxicity against MCF-7, A549, and HCT-116 (colon) cancer cell lines. mdpi.com Another study focusing on indole-2-carboxamides found that several derivatives displayed promising antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM against four tested human cancer cell lines. nih.gov The most potent of these, compound Va , registered a GI50 value of 26 nM, making it 1.3-fold more potent than erlotinib. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Indole-2-Carboxylate (B1230498) Analogs

| Compound | Target Cell Lines | Potency (GI50/IC50) | Reference |

| 5f | A-549, MCF-7, Panc-1, HT-29 | 29 nM | tandfonline.com |

| 5g | A-549, MCF-7, Panc-1, HT-29 | 31 nM | tandfonline.com |

| 5d | A-549, MCF-7, Panc-1, HT-29 | 36 nM | tandfonline.com |

| Va | Four human cancer cell lines | 26 nM | nih.gov |

| Vg | Four human cancer cell lines | 31 nM | nih.gov |

| Vh | Four human cancer cell lines | 37 nM | nih.gov |

| 4e | MCF-7, A549, HCT | Average IC50 of 2 µM | mdpi.com |

| 7h | HCT116, MDA-MB-231 | 25–50 nM | mdpi.com |

| 7i | HCT116, MDA-MB-231 | 25–50 nM | mdpi.com |

A critical aspect of cancer chemotherapy is the selective targeting of malignant cells while minimizing harm to healthy, non-cancerous cells. Research into indole-2-carboxylate analogs has addressed this by evaluating their effects on normal cell lines. A cell viability assay performed on the MCF-10A human mammary gland epithelial cell line (a non-cancerous cell line) revealed that several potent antiproliferative indole-2-carboxamide derivatives had no toxic effect at a concentration of 50 µM over four days, maintaining over 87% cell viability. tandfonline.com This suggests a favorable selectivity profile for these compounds, indicating they may preferentially target cancer cells. Further studies on indole-6-carboxylic acid derivatives also found that the most potent compounds were cancer-selective. nih.gov

The anticancer activity of indole derivatives is often attributed to their ability to inhibit multiple protein kinases that are crucial for tumor growth and angiogenesis. nih.gov Several analogs of this compound have been investigated as multi-target agents, primarily targeting receptor tyrosine kinases like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). nih.govnih.gov

A series of indole-2-carboxamides were tested for their inhibitory effects against EGFR, VEGFR-2, and BRAFV600E kinases. nih.gov The most potent antiproliferative compounds from this series also demonstrated significant enzyme inhibition. For instance, compound Va showed the highest inhibitory activity against EGFR with an IC50 value of 71 nM, which was more potent than the reference erlotinib (IC50 = 80 nM). nih.gov The tested compounds inhibited BRAFV600E with IC50 values ranging from 77 nM to 107 nM. nih.gov This multi-target inhibition of key oncogenic pathways is a promising strategy to overcome treatment resistance in cancers. nih.gov

Table 2: Multi-Target Kinase Inhibition by Indole-2-Carboxamide Analogs

| Compound | Target Kinase | Potency (IC50) | Reference |

| Va | EGFR | 71 ± 06 nM | nih.gov |

| Erlotinib (Ref.) | EGFR | 80 ± 05 nM | nih.gov |

| Va, Ve, Vf, Vg, Vh | BRAFV600E | 77 nM to 107 nM | nih.gov |

| Erlotinib (Ref.) | BRAFV600E | 60 nM | nih.gov |

Anti-Microbial, Anti-Fungal, and Anti-Tubercular Applications

Beyond their anticancer potential, the indole-2-carboxylate scaffold has been explored for its effectiveness against various pathogens, including bacteria and mycobacteria.

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, is a major global health threat. nih.gov Metallo-β-lactamases (MBLs), which require zinc ions for their activity, can hydrolyze a broad range of β-lactam antibiotics, including last-resort carbapenems. nih.govacs.org A high-throughput screen for inhibitors of NDM-1 (New Delhi metallo-β-lactamase) identified indole-2-carboxylates (InCs) as a new class of potent, broad-spectrum MBL inhibitors. researchgate.net These compounds are thought to act as β-lactam mimics that are stable to hydrolysis. Structure-activity relationship studies have confirmed that InCs are active against all major clinically relevant classes of MBLs, presenting a promising strategy to restore the efficacy of existing antibiotics against resistant superbugs. researchgate.net

Tuberculosis remains a leading cause of death from a single infectious agent, and new drugs are urgently needed. ucl.ac.uk Indole-2-carboxamides, including analogs of this compound, have been identified as potent antitubercular agents. nih.govnih.gov Several studies have demonstrated that these compounds inhibit the growth of Mycobacterium tuberculosis (M. tb), including drug-sensitive and drug-resistant strains. nih.govnih.gov

One study identified an indoleamide analog, compound 8g , which displayed high activity against the drug-sensitive M. tb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.32 µM. nih.gov This compound also showed high selectivity, with an IC50 of 40.9 µM against mammalian Vero cells, resulting in a selectivity index of 128, which suggests minimal cytotoxicity to host cells. nih.gov The mechanism of action for many of these indole-2-carboxamides is believed to be the inhibition of the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for transporting mycolic acids to the mycobacterial cell envelope. nih.govnih.gov

Table 3: Anti-Tubercular Activity of Indole-2-Carboxamide Analogs

| Compound | Target Organism | Potency (MIC) | Reference |

| 8g | M. tb H37Rv (drug-sensitive) | 0.32 µM | nih.gov |

| Compound 3 | M. tb | 0.68 µM | nih.gov |

| Various Analogs | M. tuberculosis | 0.00195 to 0.625 µg/mL | nih.gov |

Antifungal Metabolite Production and Characterization

The production of bioactive secondary metabolites with antifungal properties from microbial sources is a significant area of research. A notable example is the production of 6-methoxy-1H-indole-2-carboxylic acid (MICA), a compound structurally related to this compound, by the soil bacterium Bacillus toyonensis isolate OQ071612. nih.gov This bacterium demonstrated notable antimycotic activity against human fungal pathogens, including Candida albicans ATCC 10231 and clinical isolates of Aspergillus niger. nih.gov

The production of this antifungal metabolite was optimized using response surface methodology (RSM) with a face-centered central composite design, which evaluated various nutritional and environmental factors. nih.gov The optimal conditions for maximizing the yield of the antifungal compound were determined to be a medium containing 5 g/L of starch and 5 g/L of peptone, with an agitation rate of 150 rpm, a pH of 6, and a temperature of 40°C. nih.gov Under these optimized conditions, a significant 3.49-fold increase in the production of the antifungal metabolite was achieved. nih.gov

The characterization of the purified antifungal extract was carried out using advanced spectroscopic techniques, which identified the active compound as 6-methoxy-1H-indole-2-carboxylic acid. nih.gov The stability of the purified extract was assessed under various conditions. It was found to be stable within a pH range of 6 to 7 and at temperatures up to 50°C. Furthermore, the antifungal activity was maintained in the presence of various surfactants, detergents, and enzymes, indicating a robust nature of the bioactive compound. nih.gov This is the first report of the isolation and characterization of MICA as an antifungal agent from Bacillus toyonensis. nih.gov

While this research focuses on a methoxy (B1213986) analog, the structural similarity to this compound suggests that related indole-2-carboxylate scaffolds are promising for the development of novel antifungal agents. Further investigation into the antifungal potential of other substituted indole-2-carboxylates is warranted.

Enzyme Inhibition Studies of Indole-2-Carboxylate Derivatives

Derivatives of indole-2-carboxylate have been extensively studied for their potential to inhibit various enzymes implicated in a range of diseases. The indole scaffold serves as a versatile template for the design of potent and selective enzyme inhibitors.

HIV-1 integrase is a crucial enzyme in the replication cycle of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). researchgate.netasianpubs.orgnih.gov These compounds are thought to exert their inhibitory effect by chelating the two Mg²⁺ ions within the active site of the integrase enzyme. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have revealed key structural features that influence the inhibitory potency of these derivatives. For instance, the introduction of a long-chain substituent at the C3 position of the indole core has been shown to significantly enhance the inhibitory activity. This modification is believed to improve the interaction with a hydrophobic cavity near the active site of the integrase. nih.gov Furthermore, the addition of a halogenated benzene (B151609) ring at the C6 position can also increase the inhibitory effect, potentially through π–π stacking interactions with the viral DNA. researchgate.netasianpubs.org

Several indole-2-carboxylic acid derivatives have demonstrated potent inhibition of HIV-1 integrase in in vitro assays. The inhibitory activities of some of these compounds are summarized in the table below.

| Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 17a | C6-halogenated benzene | 3.11 | researchgate.netasianpubs.org |

| 20a | Long branch on C3 | 0.13 | nih.govnih.govmdpi.commdpi.com |

| 15 | C3-p-trifluorophenyl | Better than parent compound | nih.gov |

| 18 | C3-o-fluorophenyl | Better than parent compound | nih.gov |

Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. nih.gov Indole-2-carboxylic acid derivatives have been investigated as inhibitors of cPLA2.

SAR studies on 3-acylindole-2-carboxylic acids have provided insights into the structural requirements for potent cPLA2 inhibition. The carboxylic acid group at the C2 position of the indole ring is crucial for activity, as its replacement with an acetic or propionic acid substituent leads to a decrease in inhibitory potency. nih.gov The length of the acyl residue at the C3 position also plays a significant role, with optimal inhibition observed with acyl chains of 12 or more carbons. nih.gov Furthermore, modifications at the N1 position of the indole ring can modulate activity. For example, the introduction of long alkyl chains at this position can lead to a loss of activity, whereas the addition of a carboxylic acid moiety can significantly enhance inhibitory potency. nih.gov

One of the most potent compounds identified in this class is 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid (29b), which exhibited an IC₅₀ of 0.5 µM, making it approximately 20-fold more active than the standard cPLA2 inhibitor, arachidonyl trifluoromethyl ketone (IC₅₀: 11 µM). nih.gov

| Compound | Key Structural Features | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid (29b) | C3-dodecanoyl, N1-[2-(4-carboxyphenoxy)ethyl] | 0.5 | nih.gov |

| Arachidonyl trifluoromethyl ketone (standard inhibitor) | - | 11 | nih.gov |

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders, diabetes, and cancer. nih.govnih.govresearchgate.net Consequently, there is significant interest in the development of GSK-3β inhibitors. Indole derivatives have been identified as a promising scaffold for the design of such inhibitors. asianpubs.orgresearchgate.net

A study focusing on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives, synthesized via the Japp-Klingemann indole synthesis, evaluated their in vitro GSK-3β inhibitory activity using a luminance assay. asianpubs.orgresearchgate.net Several of the synthesized compounds demonstrated promising inhibitory activity. The inhibitory activities are presented in the table below.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Aii11 | 1.312 ± 0.165 | researchgate.net |

| Aii2 | 2.069 ± 0.1098 | researchgate.net |

| Aii1 | Promising activity | asianpubs.orgresearchgate.net |

| Aii3 | Promising activity | asianpubs.orgresearchgate.net |

These findings highlight the potential of the indole-2-carboxylate scaffold for the development of novel GSK-3β inhibitors. Further optimization of these structures could lead to more potent and selective compounds.

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the production of glucose from non-carbohydrate precursors. Inhibition of FBPase is a potential therapeutic strategy for the management of type 2 diabetes. researchgate.netnih.gov A series of novel indole derivatives have been synthesized and evaluated as allosteric inhibitors of FBPase. nih.govresearchgate.netnih.gov

Extensive SAR studies have been conducted on 7-nitro-1H-indole-2-carboxylic acid derivatives. These studies have led to the identification of potent FBPase inhibitors. researchgate.netnih.gov For example, compound A, a 7-nitro-1H-indole-2-carboxylic acid with an ethyl group at the 5-position, was identified as a potent lead structure with an IC₅₀ of 0.10 µM. researchgate.netnih.gov Further modifications to this scaffold have shown that the 7-substituent on the indole ring plays a crucial role in binding to FBPase. researchgate.netnih.gov For instance, 7-nitro substituted compounds generally exhibit more potent inhibitory activity compared to their 7-chloro substituted counterparts. researchgate.netnih.gov

The bioisosteric replacement of the carboxylic acid group at the C3 position with an N-acyl sulfonamide group has also yielded potent FBPase inhibitors with IC₅₀ values in the submicromolar range. researchgate.netnih.gov The inhibitory activities of several indole-2-carboxylate derivatives against FBPase are presented below.

| Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | R₂=ethyl, R₃=NO₂ | 0.10 | researchgate.netnih.gov |

| 6a | R₂=propyl, R₃=NO₂ | 0.42 ± 0.9 | researchgate.net |

| 6b | R₂=cyclopropyl, R₃=NO₂ | 0.47 ± 0.1 | researchgate.net |

| 6c | R₃=Cl | 1.30 | researchgate.net |

| 22f | N-benzenesulfonamide at C3 | 0.66 | researchgate.netnih.gov |

| 22g | N-thiophene sulfonamide at C3 | 0.50 | researchgate.netnih.gov |

| 3.9 | 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 | nih.govresearchgate.netnih.gov |

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease. nih.govnih.gov Indole derivatives have been explored as potential cholinesterase inhibitors. nih.gov

A study on indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety investigated their inhibitory activity against both AChE and BuChE. nih.govnih.gov The synthesized compounds were evaluated using a modified Ellman method. nih.gov Among the tested compounds, a quaternary ammonium salt of 1H-indole-2-carboxylic acid containing an N-phenylpiperazine fragment with a nitro group at the C-4 position (compound 7c) demonstrated the most potent activity against acetylcholinesterase. nih.gov

Mycolic Acid Biosynthesis Pathway Inhibition

While direct synthesis of mycolic acids may not be inhibited, analogs of this compound, specifically indole-2-carboxamides, have been identified as a promising class of antituberculosis agents. acs.org These compounds have demonstrated potent pan-activity against various mycobacterial species, including Mycobacterium abscessus. nih.gov

The mechanism of action for these indole-2-carboxamides is not the inhibition of mycolic acid biosynthesis itself, but rather the disruption of mycolic acid transport. nih.govresearchgate.net Specifically, they inhibit the function of the essential transporter MmpL3, which is responsible for the translocation of trehalose monomycolate (TMM), a key precursor, across the mycobacterial plasma membrane. nih.govresearchgate.netnih.gov This inhibition abrogates the formation of trehalose dimycolate and the mycolylation of arabinogalactan, which are critical steps in the formation of the outer membrane of the mycobacteria. researchgate.net Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring, such as chloro, fluoro, or cyano groups at the 4- and 6-positions, can significantly improve metabolic stability and activity against Mycobacterium tuberculosis. acs.org

Myeloperoxidase (MPO) Inhibitory Activity

The indole scaffold, which forms the core of this compound, has been identified as a potent and selective inhibitor of myeloperoxidase (MPO). nih.gov MPO is a heme enzyme utilized by neutrophils that generates hypochlorous acid, a potent oxidant contributing to tissue damage during inflammation. nih.gov

Microbiota-derived indole and related metabolites have been shown to inhibit the chlorinating activity of MPO at physiologically relevant concentrations. nih.govnih.gov The mechanism appears to be competitive, with indoles directly binding to MPO and interrupting the inflammatory feedback loop driven by the enzyme. nih.govresearchgate.net This action reduces the chlorination of tyrosine, a biomarker for MPO-associated tissue damage. nih.gov Furthermore, research into synthetic derivatives has led to the development of indole-pyrazole series as irreversible, mechanism-based inhibitors of MPO, highlighting the therapeutic potential of the indole nucleus in targeting MPO-driven pathologies. researchgate.net

Receptor Ligand Interactions and Modulation

The indole-2-carboxylate framework and its amide analogs are versatile scaffolds that interact with a variety of G-protein coupled receptors (GPCRs) and ion channels.

N-Methyl-D-Aspartate (NMDA) Receptor Glycine (B1666218) Site Antagonism

Indole-2-carboxylic acid (I2CA) is a specific and competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor, an ion channel crucial for synaptic plasticity, requires the binding of both glutamate (B1630785) and a co-agonist like glycine or D-serine for activation. I2CA competitively inhibits the potentiation of the NMDA-gated current by glycine. nih.gov

Further studies have confirmed that various indole-2-carboxylate derivatives, particularly those with halogen substitutions at the 5 or 6 positions, are potent competitive antagonists at this strychnine-insensitive glycine recognition site. nih.gov This antagonism has been demonstrated through both radioligand binding assays and electrophysiological techniques, where these compounds inhibit NMDA receptor activity in a manner that is competitive with glycine. nih.gov

| Compound | Activity | Reference |

|---|---|---|

| Indole-2-carboxylic acid (I2CA) | Competitive antagonist of glycine potentiation | nih.gov |

| Halogenated indole-2-carboxylates (5- or 6-position) | Potent competitive antagonists of the glycine receptor site | nih.gov |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxamide scaffold serves as a template for allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide bind. One of the first identified compounds in this class was ORG27569, which positively enhances the binding of CB1 agonists. realmofcaring.org

Structure-activity relationship studies have shown that modifications to the indole-2-carboxamide structure significantly impact allosteric activity. nih.gov For instance, a 5-chloro substituent on the indole ring and specific alkyl chains at the C3 position are important for activity. nih.govresearchgate.net These modulators can produce biased signaling, enhancing certain downstream pathways (e.g., β-arrestin-mediated ERK activation) while antagonizing others (e.g., G-protein coupling). nih.gov

| Compound | KB (nM) | Cooperativity Factor (α) | Reference |

|---|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | 167.3 | 16.55 | nih.gov |

Dopamine D2 and D3 Receptor Allosteric Antagonism

The compound SB269652, which features an indole-2-carboxamide moiety, was the first small molecule identified as a negative allosteric modulator (NAM) of dopamine D2 and D3 receptors. nih.gov These NAMs operate through a bitopic mechanism, where one part of the molecule binds to the orthosteric site and the indole-2-carboxamide "tail" engages a secondary, allosteric binding pocket.

This interaction allosterically modulates the affinity and/or efficacy of endogenous ligands like dopamine. acs.org Subtle modifications to the indole-2-carboxamide motif can lead to dramatic changes in pharmacological activity, including a 5000-fold increase in functional affinity and a 100-fold increase in cooperativity. acs.org The binding and activity of these modulators can also be dependent on sodium ions, which act synergistically to modulate the receptor. uky.edu

| Compound | Activity Profile | Mechanism | Reference |

|---|---|---|---|

| SB269652 | Negative Allosteric Modulator (NAM) | Bitopic binding to orthosteric and allosteric sites | nih.gov |

| SB269652 Analogs | Varying degrees of negative cooperativity and affinity | Modifications to indole-2-carboxamide tail alter pharmacology | acs.org |

Histamine H4 Receptor Antagonism

Indole-2-carboxamides are a well-established class of histamine H4 receptor (H4R) antagonists. nih.gov The H4 receptor is primarily expressed on immune cells and mediates inflammatory responses. Compounds like JNJ7777120 and N-(2-Aminoethyl)-5-chloro-1H-indole-2-carboxamide are potent H4R antagonists that have been studied for their anti-inflammatory and anti-asthmatic properties. nih.govmdpi.com

Detailed structure-activity relationship studies of indolecarboxamides have been performed. The nature of the substituent at the 5-position of the indole ring is critical for activity. While a chlorine atom or a nitro group is well-tolerated, larger substituents such as a methoxy group (as in the parent compound of this article) are less favorable. nih.gov Specifically, a methoxy group at the R5 position was found to cause a significant loss in intrinsic activity and a 400-fold decrease in potency for β-arrestin2 recruitment compared to an analog with a chlorine atom at the same position. nih.gov

| Compound | Activity Profile | pEC50 (β-arrestin2 recruitment) | Reference |

|---|---|---|---|

| JNJ7777120 (5-Chloro analog) | Potent H4R Antagonist | 8.0 ± 0.1 | nih.gov |

| 5-Methoxy analog | Significantly reduced intrinsic activity and potency | ~5.6 (estimated 400-fold decrease from 8.0) | nih.gov |

Evaluation of Antioxidant Potential and Reactive Oxygen Species Scavenging

The indole nucleus is a well-established scaffold in medicinal chemistry, recognized for its antioxidant properties. The capacity of indole derivatives to scavenge reactive oxygen species (ROS) is attributed to the electron-rich nature of the indole ring system, which can donate a hydrogen atom or an electron to neutralize free radicals. The substitution pattern on the indole ring plays a crucial role in modulating this antioxidant activity.

Studies on various N-substituted indole-2-carboxylic acid esters and amides have demonstrated their significant potential in scavenging a variety of ROS, including hydroxyl radicals (HO•), superoxide anion radicals (O₂•⁻), and singlet oxygen (¹O₂). While direct experimental data on this compound is limited in publicly available literature, the antioxidant activity of structurally related compounds provides valuable insights into its potential.

Research on a series of N-substituted indole-2-carboxylic acid esters revealed that these compounds are effective ROS scavengers. The evaluation of their activity against different ROS demonstrated varied efficacy depending on the specific substitutions.

Table 1: ROS Scavenging Activity of N-Substituted Indole-2-Carboxylic Acid Esters

| Reactive Oxygen Species | Assay Method | Inhibition Range/Effect | Concentration |

|---|---|---|---|

| Superoxide Anion Radical (O₂•⁻) | Chemiluminescence | Up to 60% inhibition by five of the sixteen compounds tested | 1 mmol/L |

| Hydroxyl Radical (HO•) | Deoxyribose Degradation Assay / ESR Spin Trapping | 3-78% prevention of degradation / 8-93% direct scavenging | Not specified |

| Singlet Oxygen (¹O₂) | Not specified | 10-74% quenching effect | Not specified |

Similarly, indole-2 and 3-carboxamides have been investigated for their antioxidative properties. These studies employed chemiluminescence and electron spin resonance (ESR) spin trapping to assess the reactivity of these compounds towards various ROS.

Table 2: ROS Scavenging Activity of Indole-2 and 3-Carboxamides

| Reactive Oxygen Species | Generating System | Inhibition Range/Effect | Concentration of Indole Derivative |

|---|---|---|---|

| Hydroxyl Radical (HO•) | Fenton Reaction (Co-EDTA/H₂O₂) | 7-37% inhibition of DMPO-OH radical formation | 0.5 mmol/L |

| Singlet Oxygen (¹O₂) | Acetonitrile (B52724) + H₂O₂ | ~20% inhibition by compounds with a thiazolyl group | 0.5 mmol/L |

| Superoxide Anion Radical (O₂•⁻) | Potassium Superoxide (KO₂) | 13-70% decrease in chemiluminescence | 1 mmol/L |

The presence of an amino group at the C6 position and a methoxy group at the C5 position of the indole ring in this compound is expected to enhance its electron-donating capacity, thereby potentially increasing its antioxidant and ROS scavenging activity. Phenolic and amino-substituted aromatic compounds are well-known for their antioxidant capabilities.

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. The planar aromatic structure of the indole nucleus suggests a potential for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to structural distortions of the DNA, subsequently interfering with cellular processes like replication and transcription.

For instance, studies on certain 6-aminoindoline derivatives, which share the 6-amino structural feature, have shown DNA alkylating activity, indicating a covalent interaction with DNA. However, this is a different mode of interaction than non-covalent intercalation. Research on indolo[1,2-b] nih.govnih.govnaphthyridine-5,12-quinones, which contain a larger, more planar aromatic system incorporating an indole moiety, has demonstrated their potential as DNA intercalators.

Neuroprotective Investigations

The indole scaffold is present in many neuroactive compounds, and various indole derivatives have been investigated for their neuroprotective effects. Oxidative stress is a significant contributor to the pathophysiology of neurodegenerative diseases, and the antioxidant properties of indole derivatives are closely linked to their neuroprotective potential.

Direct neuroprotective studies on this compound are scarce. However, significant research has been conducted on a closely related analog, 5-methoxyindole-2-carboxylic acid (MICA). Studies have demonstrated that MICA exhibits neuroprotective effects in models of ischemic stroke. Post-ischemic administration of MICA has been shown to reduce infarct size, preserve mitochondrial function, and attenuate oxidative stress.

Furthermore, dietary supplementation with MICA has been found to improve stroke-related impairments in hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. These findings suggest that MICA can confer chemical preconditioning and neuroprotection against stroke-induced injury.

Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have also been evaluated for their neuroprotective and antioxidant effects. In a scopolamine-induced model of Alzheimer's-type dementia in rats, a 3,4-dihydroxy functionalized arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid demonstrated beneficial effects on memory and counteracted scopolamine-induced oxidative stress.

The structural similarities between this compound and MICA, particularly the 5-methoxyindole-2-carboxylate core, suggest that the former may also possess neuroprotective properties. The addition of the 6-amino group could potentially modulate this activity, possibly by enhancing its antioxidant capacity. Further investigations are warranted to explore the neuroprotective potential of this specific compound.

Mechanistic Elucidation of Biological Actions of Methyl 6 Amino 5 Methoxy 1h Indole 2 Carboxylate Analogs

Cellular Pathway Modulation

Analogs of methyl 6-amino-5-methoxy-1H-indole-2-carboxylate exert their effects by modulating critical cellular signaling pathways that govern cell survival, proliferation, and death. These interactions can trigger programmed cell death through both apoptotic and non-apoptotic mechanisms, as well as halt cell division.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Certain indole-2-carboxamide analogs have been shown to function as inducers of apoptosis. A key event in the apoptotic cascade is the activation of caspases, a family of protease enzymes. Caspase-3 is a crucial executioner caspase that, once activated, cleaves various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov

Studies on novel indole-2-carboxamide and pyrido[3,4-b]indol-1-one derivatives have demonstrated their ability to significantly elevate the levels of activated caspase-3 in cancer cell lines. tandfonline.comresearchgate.net For instance, in human pancreatic cancer cells (Panc-1), compounds 5f and 5g increased caspase-3 protein levels by approximately eightfold compared to untreated cells, an activity level that surpassed the reference compound staurosporine. tandfonline.comresearchgate.net Similarly, in human epithelial cancer cells (A-549), indole-2-carboxamide analogs Va and Vg showed outstanding overexpression of caspase-3, increasing it by approximately 11 and 8 times, respectively, compared to the control. nih.gov These findings suggest that these analogs trigger apoptosis by activating the caspase-3 pathway. nih.govtandfonline.comresearchgate.net Further investigation revealed that these compounds also increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net

| Compound | Cell Line | Caspase-3 Level (pg/mL) | Fold Increase vs. Control | Reference Compound | Reference Level (pg/mL) |

|---|---|---|---|---|---|

| Control | Panc-1 | ~70 | - | Staurosporine | 503.2 ± 4.0 |

| 5f | Panc-1 | 560.2 ± 5.0 | ~8x | Staurosporine | 503.2 ± 4.0 |

| 5g | Panc-1 | 542.5 ± 5.0 | ~8x | Staurosporine | 503.2 ± 4.0 |

| Control | A-549 | ~48 | - | Doxorubicin (B1662922) | 505 ± 4.0 |

| Va | A-549 | 726 ± 6 | ~11x | Doxorubicin | 505 ± 4.0 |

| Vg | A-549 | 528 ± 5 | ~8x | Doxorubicin | 505 ± 4.0 |

The cell division cycle is a tightly regulated process, and its disruption can lead to a halt in cell proliferation. While direct studies on this compound are limited in the provided context, the general mechanisms by which cellular processes are arrested provide a framework for potential action. For example, the availability of essential amino acids is critical for cell proliferation. nih.gov

Withdrawal of specific amino acids, such as methionine or leucine, can trigger a cell-cycle arrest. nih.govnih.gov In the case of methionine withdrawal, cells typically complete their current cell cycle and then enter a quiescent state known as G0, characterized by low activity of cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net This arrest is often regulated by key proteins like p21 and p27, which act as inhibitors of cyclin-dependent kinases. nih.gov This demonstrates a checkpoint that connects nutrient signaling to the decision to enter the cell cycle. nih.gov While these findings are not directly about indole (B1671886) carboxylates, they illustrate a fundamental mechanism of cell cycle control that could potentially be modulated by small molecules.